5-Bromo-2-(5-iodothiophen-2-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
183619-10-5 |
|---|---|
Molecular Formula |
C9H5BrINS |
Molecular Weight |
366.02 g/mol |
IUPAC Name |
5-bromo-2-(5-iodothiophen-2-yl)pyridine |
InChI |
InChI=1S/C9H5BrINS/c10-6-1-2-7(12-5-6)8-3-4-9(11)13-8/h1-5H |
InChI Key |
FGECGKNRFVNZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC=C(S2)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 2 5 Iodothiophen 2 Yl Pyridine and Its Derivatives
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of the target molecule, 5-Bromo-2-(5-iodothiophen-2-yl)pyridine, suggests that the most logical disconnection is at the C-C bond between the pyridine (B92270) and thiophene (B33073) rings. This disconnection points towards a cross-coupling reaction as the key bond-forming step. youtube.comadvancechemjournal.comsnnu.edu.cn The two primary synthons are a 5-bromopyridine moiety and a 5-iodothiophene moiety.
There are two main strategies arising from this disconnection, depending on which fragment acts as the nucleophile and which as the electrophile in the cross-coupling reaction:
Strategy A: A 5-bromo-2-halopyridine (electrophile) is coupled with a 5-iodothien-2-yl organometallic reagent (nucleophile), such as a boronic acid or ester, or an organostannane.
Strategy B: A 5-iodothiophen-2-yl halide (electrophile) is coupled with a 5-bromo-2-pyridyl organometallic reagent (nucleophile).
The choice between these strategies often depends on the availability and stability of the precursors, as well as the desired regioselectivity of the coupling reaction. For the purpose of this article, we will focus on Strategy A, which is a commonly employed and effective approach.
Precursor Synthesis and Functionalization Protocols
The successful synthesis of this compound relies on the efficient preparation of the key building blocks: halogenated thiophenes and halogenated pyridines.
Synthesis of Halogenated Thiophene Building Blocks
The synthesis of a 2,5-dihalogenated thiophene, where one halogen is iodine, is a critical step. A common precursor for such compounds is 2-bromothiophene (B119243). The selective introduction of iodine at the 5-position can be achieved through various methods.
One effective method involves the reaction of 2-bromothiophene with n-butyllithium at low temperatures (e.g., -20°C) to form the corresponding lithium salt, which is then quenched with iodine to yield 2-bromo-5-iodothiophene (B1268587). guidechem.com This approach offers good regioselectivity due to the higher acidity of the proton at the 5-position of 2-bromothiophene.
Alternatively, direct iodination of thiophene can be performed using various iodinating agents. For instance, the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid has been shown to be an effective method for the iodination of thiophene derivatives. google.com
A potential synthetic route to obtain the required 2-bromo-5-iodothiophene is outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Reference(s) |
| 1 | 2-Bromothiophene | n-Butyllithium, then Iodine | 2-Bromo-5-iodothiophene | guidechem.com |
| 2 | Thiophene | N-Iodosuccinimide (NIS) | 2-Iodothiophene | google.com |
| 3 | 2-Iodothiophene | N-Bromosuccinimide (NBS) | 2-Bromo-5-iodothiophene | google.com |
Synthesis of Halogenated Pyridine Building Blocks
5-Bromo-2-chloropyridine (B1630664): A one-step synthesis method for 5-bromo-2-chloropyrimidine (B32469) has been reported, which involves the reaction of 2-hydroxypyrimidine (B189755) with hydrobromic acid and hydrogen peroxide to form an intermediate, followed by reaction with phosphorus oxychloride. google.compatsnap.com A similar strategy can be adapted for the synthesis of 5-bromo-2-chloropyridine from 2-hydroxypyridine.
5-Bromo-2-iodopyridine: This compound can be synthesized from the more readily available 2,5-dibromopyridine (B19318). The reaction involves a halogen-metal exchange using n-butyllithium at low temperatures, followed by quenching with iodine. This reaction shows good regioselectivity, with the bromine at the 2-position being less affected. guidechem.com 5-Bromo-2-iodopyridine is a solid with a melting point of 113-117 °C. sigmaaldrich.com
A summary of synthetic methods for halogenated pyridine building blocks is provided below:
| Product | Starting Material | Key Reagent(s) | Reference(s) |
| 5-Bromo-2-chloropyridine | 2-Hydroxypyridine | HBr, H₂O₂, POCl₃ | google.compatsnap.com |
| 5-Bromo-2-iodopyridine | 2,5-Dibromopyridine | n-Butyllithium, I₂ | guidechem.com |
Cross-Coupling Methodologies for Thiophene-Pyridine Linkage Formation
The key step in the synthesis of this compound is the formation of the C-C bond between the thiophene and pyridine rings. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. nih.govresearchgate.net It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. snnu.edu.cnharvard.edu
In the context of synthesizing this compound, the Suzuki-Miyaura coupling can be performed by reacting a 5-iodothien-2-ylboronic acid or its ester derivative with a 5-bromo-2-halopyridine. The reactivity of the halogens in the pyridine ring generally follows the order I > Br > Cl, which allows for selective coupling at the 2-position.
A typical Suzuki-Miyaura coupling protocol involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst system generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand. organic-chemistry.orgacs.org A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices. nih.govnih.gov The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. nih.govnih.gov
The table below summarizes typical conditions for the Suzuki-Miyaura coupling of heteroaryl halides.
| Catalyst System | Base | Solvent System | Temperature | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 °C | nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60 °C | harvard.edu |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 80 °C | researchgate.net |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | DMF | Not specified | researchgate.net |
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and selectivity of the reaction, and optimization is often necessary for specific substrates. organic-chemistry.orgacs.orgacs.org For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity for challenging substrates like heteroaryl chlorides. organic-chemistry.orgacs.org The presence of water is often crucial for the reaction to proceed, but excessive amounts can lead to dehalogenation side reactions. nih.gov
Nickel-Catalyzed Coupling Reactions
While palladium catalysts are often favored for their broad applicability, nickel catalysts offer unique reactivity profiles and are often more cost-effective. Nickel catalysis is particularly effective for coupling less reactive electrophiles, such as aryl bromides and chlorides. chemrxiv.org In the context of this compound, after an initial selective coupling at the iodine position, the remaining bromine on the pyridine ring can be targeted using a nickel-catalyzed reaction. orgsyn.org
Nickel-catalyzed cross-electrophile coupling reactions, which couple two different electrophiles in the presence of a reducing agent like zinc or manganese metal, have emerged as a powerful strategy. orgsyn.org These reactions often proceed through radical intermediates, offering a mechanistic alternative to the purely organometallic cycles of traditional cross-couplings. chemrxiv.org This approach could be used to couple an alkyl halide directly at the C-Br position of a derivatized this compound scaffold.
Table 2: Comparison of Pd- and Ni-Catalyzed Couplings
| Feature | Palladium-Catalyzed | Nickel-Catalyzed |
|---|---|---|
| Reactivity Trend | R-I > R-Br > R-Cl | R-I ≈ R-Br > R-Cl (can activate R-Cl) |
| Common Substrates | Aryl/vinyl iodides, bromides, triflates | Aryl/vinyl chlorides, bromides, pseudohalides |
| Mechanism | Typically involves Pd(0)/Pd(II) cycles | Can involve Ni(0)/Ni(II) or radical pathways with Ni(I)/Ni(III) |
| Functional Group Tolerance | Generally very high | Good, but can be sensitive to reducible groups |
| Cost | Higher | Lower |
Regioselective Functionalization and Derivatization
The synthetic utility of this compound is fundamentally linked to the ability to functionalize the C-Br and C-I bonds independently. This regioselectivity allows for the stepwise and controlled construction of complex derivatives.
Exploiting Differential Reactivity of Bromine and Iodine
The difference in bond dissociation energy (C-I < C-Br) and polarizability of the carbon-halogen bond underpins the selective reactivity observed in palladium-catalyzed cross-coupling reactions. The C-I bond on the electron-rich thiophene ring is the more reactive site for oxidative addition to a Pd(0) catalyst.
This principle allows for a two-step functionalization strategy:
Step 1: A selective palladium-catalyzed reaction (e.g., Sonogashira, Suzuki, Negishi) is performed under conditions mild enough to exclusively target the C-I bond, leaving the C-Br bond untouched. scirp.orgsci-hub.st
Step 2: The resulting 5-bromo-2-(5-substituted-thiophen-2-yl)pyridine can then undergo a second coupling reaction at the C-Br position. This second step may require more forcing conditions or a different catalyst system, such as a nickel catalyst, to activate the less reactive C-Br bond. nih.gov
This sequential approach provides a powerful platform for creating a diverse library of disubstituted pyridine-thiophene compounds from a single, readily accessible precursor.
Selective Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental organometallic transformation that replaces a halogen atom with a metal, typically lithium or magnesium. wikipedia.org The rate of this exchange generally follows the trend I > Br > Cl. This provides another powerful tool for the regioselective functionalization of this compound.
By treating the compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures, it is possible to achieve selective lithium-iodine exchange at the thiophene ring. znaturforsch.com The resulting lithiated intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce new functional groups. The C-Br bond on the pyridine ring typically remains intact under these conditions. znaturforsch.comnih.gov Alternatively, Grignard reagents can be formed selectively at the more reactive halide position. wikipedia.org This method complements cross-coupling strategies by providing access to derivatives that are not easily formed through catalytic methods.
Halogen Dance Rearrangement Strategies
The halogen dance reaction (HDR) is a fascinating and synthetically useful isomerization process in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. rasayanjournal.co.inresearchgate.net This rearrangement is typically base-catalyzed and proceeds through a series of deprotonation and metal-halogen exchange steps. rasayanjournal.co.in While a specific, documented halogen dance synthesis for this compound is not prevalent in the literature, the known reactivity of both pyridine and thiophene rings under HDR conditions suggests plausible, albeit hypothetical, synthetic pathways.
The general mechanism of a halogen dance reaction often involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the aromatic ring at a position ortho to a directing group or a halogen. illinois.edu This generates a carbanion, which can then induce the migration of a halogen atom. For a substrate like a bromo-iodopyridine, the relative migratory aptitude of the halogens and the positions of deprotonation would be key factors. rasayanjournal.co.in In thiophene systems, halogen dance reactions have been observed to be influenced by substituents and the choice of base, leading to the formation of thermodynamically stable products. researchgate.net
A hypothetical halogen dance approach to a precursor of this compound could involve starting with a differently substituted bromo-iodothienyl-pyridine and inducing a rearrangement to achieve the desired 5-bromo and 5'-iodo substitution pattern. The success of such a strategy would depend on carefully controlling the reaction conditions to favor the desired isomer. The table below outlines the general conditions often employed in halogen dance reactions of pyridines and thiophenes, which could serve as a starting point for developing a specific synthesis.
| Parameter | Typical Conditions for Halogen Dance Reactions |
| Base | Lithium diisopropylamide (LDA), Sodium amide (NaNH2), Potassium anilide |
| Solvent | Tetrahydrofuran (THF), Liquid ammonia (B1221849) (NH3) |
| Temperature | -78 °C to room temperature |
| Quenching Agent | Electrophiles such as aldehydes, ketones, or alkyl halides |
This table presents generalized conditions for halogen dance reactions on pyridine and thiophene rings and does not represent a specific validated process for the target molecule.
Green Chemistry and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. numberanalytics.com For the synthesis of complex molecules like this compound, which would likely be achieved through cross-coupling reactions, the adoption of green chemistry principles is paramount.
A key strategy in green synthesis is the use of catalytic processes, which reduce the amount of waste generated compared to stoichiometric reactions. Furthermore, the development of reactions that can be performed in environmentally benign solvents, or even in the absence of a solvent (mechanochemistry), is a major focus. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation. rasayanjournal.co.in
Catalyst Development for Enhanced Efficiency
The most probable synthetic route to this compound is a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling. The development of highly active and robust catalysts is crucial for the efficiency and sustainability of these reactions.
Recent advances in catalyst design for the Suzuki-Miyaura coupling of heteroaryl compounds have focused on palladium complexes with sophisticated phosphine ligands. These catalysts can achieve high turnover numbers and are effective for coupling challenging substrates like electron-deficient or sterically hindered pyridines and thiophenes. rasayanjournal.co.in For instance, catalysts composed of palladium and dialkylbiphenylphosphino ligands have demonstrated high activity in the coupling of aminoheteroaryl halides and heteroaryl boronic acids. rasayanjournal.co.in
A significant step towards a greener synthesis is the development of catalysts that are active in aqueous media, thereby reducing the reliance on volatile organic solvents. For example, a binuclear cobalt complex supported on magnetite nanoparticles has been shown to be an efficient and recyclable catalyst for Suzuki-Miyaura reactions in water, achieving high yields and low E-factors (a measure of the amount of waste produced per unit of product). numberanalytics.com Heterogeneous catalysts, such as palladium on carbon (Pd/C), also offer a greener alternative as they can be easily recovered and reused, minimizing metal contamination of the product. illinois.edu
The following table summarizes some modern catalyst systems applicable to the synthesis of biaryls containing pyridine and thiophene moieties.
| Catalyst System | Key Features | Potential Application |
| Pd-phosphine complexes | High activity and broad substrate scope for heteroaryl coupling. rasayanjournal.co.in | Suzuki-Miyaura coupling of a boronic acid derivative of one heterocycle with a halide of the other. |
| Fe3O4@CNF | Water-dispersible, recyclable, and efficient in aqueous media. numberanalytics.com | Green Suzuki-Miyaura or Hiyama coupling to form the C-C bond between the pyridine and thiophene rings. |
| Pd/C | Heterogeneous, reusable, and suitable for phosphane-free reactions. illinois.edu | Carbonylative Suzuki coupling, or as a recyclable catalyst for standard Suzuki-Miyaura reactions. |
Solvent Selection and Reaction Condition Optimization
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional cross-coupling reactions often employ solvents like dioxane or dimethoxyethane, which have significant health and environmental concerns. rsc.org Green chemistry encourages the use of safer, more sustainable alternatives.
Recent studies have identified greener solvents for palladium-catalyzed cross-coupling reactions. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be effective and more environmentally benign alternatives for Buchwald-Hartwig aminations. nsf.gov For Suzuki-Miyaura couplings, nickel-catalyzed reactions have been successfully performed in green solvents like 2-Me-THF and tert-amyl alcohol. acs.org The use of water as a solvent, facilitated by specially designed catalysts, represents an ideal green chemistry scenario. numberanalytics.com
Optimizing reaction conditions is another key aspect of sustainable synthesis. numberanalytics.com This involves systematically varying parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize energy consumption and waste. numberanalytics.com The use of microwave irradiation can dramatically reduce reaction times and energy input compared to conventional heating. rsc.org Closed-loop optimization workflows, which use machine learning algorithms to guide experimentation, are emerging as a powerful tool for rapidly identifying optimal and general reaction conditions for challenging reactions like heteroaryl Suzuki-Miyaura couplings. illinois.edu
The table below highlights some green solvents and their potential benefits in the synthesis of heteroaromatic compounds.
| Solvent | Key Advantages | Relevant Reaction Type |
| Water | Environmentally benign, non-flammable, and low cost. numberanalytics.com | Suzuki-Miyaura, Hiyama |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, good performance, and favorable safety profile. nsf.gov | Suzuki-Miyaura, Buchwald-Hartwig |
| tert-Amyl alcohol | Higher boiling point than many ethers, can be a good alternative. acs.org | Nickel-catalyzed Suzuki-Miyaura |
| Methyl tert-butyl ether (MTBE) | Less hazardous than many traditional ether solvents. nsf.gov | Buchwald-Hartwig |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution ¹H and ¹³C NMR spectroscopy would be fundamental for elucidating the molecular structure of 5-Bromo-2-(5-iodothiophen-2-yl)pyridine. The expected chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine (B92270) ring and the halogen substituents.
A hypothetical ¹H NMR spectrum would show distinct signals for the protons on the pyridine and thiophene (B33073) rings. The coupling patterns would help to establish their relative positions. Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the pyridine and thiophene rings. rsc.orggoogle.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms. rsc.orggoogle.com
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the pyridine and thiophene rings. rsc.orggoogle.com
Advanced Interpretation of Heteroatom Effects
The presence of bromine, iodine, nitrogen, and sulfur atoms would induce significant changes in the chemical shifts of nearby protons and carbons. An advanced interpretation would involve comparing the experimental shifts to those of related, simpler compounds to quantify the electronic influence of these heteroatoms.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound by providing a highly accurate mass measurement. Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation by showing the characteristic loss of substituents like bromine and iodine.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, confirming the presence of the pyridine and thiophene rings. acs.org Specific bands corresponding to C-H, C=C, C=N, C-Br, C-I, and C-S bonds would be expected. A comparative analysis of the IR and Raman spectra could help in assigning the vibrational modes based on their symmetries. acs.org
Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Packing
Analysis of Intermolecular Interactions (e.g., Halogen Bonding)
The crystal packing analysis would be of particular interest for identifying and characterizing intermolecular interactions. Given the presence of bromine and iodine atoms, the formation of halogen bonds is highly probable. These interactions, where the halogen atom acts as an electrophilic species, could play a crucial role in the supramolecular assembly of the molecules in the crystal lattice. Other interactions, such as π-π stacking between the aromatic rings, could also be present.
Computational Chemistry and Theoretical Investigations
Mechanistic Studies of Synthetic Transformations via Computational ModelingThe synthesis of related compounds, such as derivatives of 5-bromo-2-methylpyridin-3-amine, has been explored using methods like the Suzuki cross-coupling reaction.nih.govComputational models are often used to elucidate the mechanisms of such reactions. However, no specific computational studies on the synthetic pathways for 5-Bromo-2-(5-iodothiophen-2-yl)pyridine were found.
Steric and Electronic Effects on Reaction Selectivity:While the steric and electronic effects of substituents are a critical consideration in the synthesis of biaryl compounds, a specific computational analysis of these effects on the reaction selectivity for this compound is not available.
No Specific Research Data Found for this compound
A comprehensive search for computational and theoretical investigations into the chemical compound this compound has yielded no specific research articles or publicly available data for this exact molecule.
While extensive research exists on related pyridine (B92270) and thiophene (B33073) derivatives, including those with bromo and iodo substitutions, scholarly sources containing molecular dynamics simulations or theoretical spectroscopic parameter predictions specifically for this compound could not be located.
The provided outline requires a detailed analysis of the conformational landscape through molecular dynamics and the theoretical prediction of its spectroscopic characteristics. Without dedicated studies on this particular compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request.
General computational methodologies, such as Density Functional Theory (DFT), are commonly employed to investigate the structural and electronic properties of similar heterocyclic compounds. researchgate.netnih.govresearchgate.net These methods can provide insights into molecular geometry, vibrational frequencies, and electronic transitions. However, in the absence of specific published research on this compound, any attempt to present such data would be speculative and not based on verifiable scientific literature.
Therefore, the sections on "Molecular Dynamics Simulations for Conformational Landscape Exploration" and "Theoretical Prediction of Spectroscopic Parameters" cannot be completed at this time due to the lack of available research data.
Advanced Applications and Mechanistic Research
Building Block in Complex Organic Synthesis
The strategic placement of bromo and iodo substituents on the pyridine (B92270) and thiophene (B33073) rings, respectively, makes 5-Bromo-2-(5-iodothiophen-2-yl)pyridine a valuable precursor in complex organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization through various cross-coupling reactions.
Precursor for Oligoheteroarenes and Ladder-Type Structures
The synthesis of extended π-conjugated systems, such as oligoheteroarenes and ladder-type polymers, relies on the iterative connection of aromatic units. Dihalogenated bi-heterocyclic compounds are crucial starting materials for these syntheses. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, enables programmed, site-selective synthesis.
For instance, the iodine on the thiophene ring can be selectively coupled with an organometallic reagent, leaving the bromine on the pyridine ring intact for a subsequent, different coupling reaction. This stepwise approach allows for the precise construction of well-defined, non-symmetrical oligomers with alternating pyridine and thiophene-based units. These oligoheteroarenes are precursors to ladder-type structures, which are of interest for their rigid, planar geometries and unique electronic properties. The synthesis of such complex architectures is foundational for creating novel organic materials. innovations-report.com
Table 1: Reactivity of Halogenated Heterocycles in Cross-Coupling Reactions
| Coupling Reaction | Reactivity Order | Key Feature |
|---|---|---|
| Suzuki Coupling | C-I > C-Br > C-Cl | Allows for sequential, site-selective functionalization. nih.gov |
| Stille Coupling | C-I > C-Br >> C-Cl | Tolerant of a wide range of functional groups. |
| Sonogashira Coupling | C-I > C-Br > C-Cl | Used for introducing alkynyl groups. |
Scaffold for Multi-Functionalized Systems
Beyond polymerization, the this compound core serves as an excellent scaffold for creating multi-functionalized molecules. The two halogen atoms act as synthetic handles that can be replaced by a diverse array of functional groups through different chemical transformations. This allows for the introduction of chromophores, electroactive groups, or biologically relevant moieties onto the thiophene-pyridine backbone. The ability to precisely control the placement of these functional groups is critical in the design of molecules for applications in medicinal chemistry and materials science. researchgate.net The fusion of pyrimidine (B1678525) and diazepine (B8756704) rings, for example, creates a bicyclic scaffold that has garnered significant attention. researchgate.net
Exploration in Functional Materials Science
The inherent electronic properties of the electron-deficient pyridine ring connected to the electron-rich thiophene ring make this class of compounds highly suitable for applications in functional organic materials.
Components for Organic Optoelectronic Materials (e.g., OLEDs, Organic Photovoltaics)
Thiophene-pyridine based structures are extensively studied as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.nettue.nl The combination of an electron-donating unit (thiophene) and an electron-accepting unit (pyridine) within the same molecule creates a donor-acceptor (D-A) system. cdnsciencepub.com This architecture facilitates intramolecular charge transfer (ICT), which is crucial for the performance of optoelectronic devices.
In OLEDs, tuning the D-A character allows for control over the emission color and efficiency. rsc.orgspiedigitallibrary.org Thiophene derivatives, known for their fluorescent properties, are ideal for creating photoactive materials. innovations-report.com Materials with pyridine-flanked DPP fragments are considered interesting building blocks for organic photovoltaics. tue.nl For OPVs, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be engineered by modifying the structure to optimize charge separation and transport. mdpi.comrsc.org The low-lying HOMO levels of some pyridine-thiophene derivatives are expected to result in a high open-circuit voltage in photovoltaic devices. tue.nl
Table 2: Properties of Thiophene-Pyridine Systems in Optoelectronics
| Application | Key Property | Structural Feature |
|---|---|---|
| OLEDs | Tunable Emission | Donor-Acceptor architecture enhances charge transfer. rsc.orgacs.org |
| OPVs | Optimized Energy Levels (HOMO/LUMO) | Combination of electron-rich thiophene and electron-poor pyridine. mdpi.com |
Self-Assembly in Supramolecular Architectures
The planar, aromatic nature of this compound, combined with the presence of multiple heteroatoms and halogen substituents, promotes its organization into well-defined supramolecular structures. These assemblies are governed by a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and, notably, halogen bonding.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgyoutube.com The iodine atom, in particular, is an effective halogen bond donor. rsc.orgrsc.org In the solid state, these interactions can direct the packing of molecules into specific arrangements, such as one-dimensional chains or two-dimensional sheets. acs.orgacs.org The formation of these ordered domains is critical for achieving optimal performance in organic electronic devices, as it influences charge transport pathways. The crystal structure of related compounds often reveals extensive halogen bonding networks involving iodine atoms and nitrogen or oxygen atoms. rsc.orgnih.govnih.gov
Development as Ligands in Metal-Catalyzed Processes
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for transition metals. wikipedia.orgresearchgate.netjscimedcentral.com This allows the molecule and its derivatives to act as ligands in a variety of metal-catalyzed reactions. alfachemic.com
By modifying the thiophene ring, it is possible to create multidentate ligands that can form stable complexes with various metals. For example, introducing a coordinating group at the position adjacent to the existing C-Br bond could result in a bidentate N,S- or N,X- (where X is another donor atom) chelating ligand. The electronic properties of the resulting metal complex can be finely tuned by the substituents on both the pyridine and thiophene rings. tcu.edu This tunability is crucial for optimizing the catalytic activity and selectivity for specific transformations, such as C-C bond formation, hydrogenations, or polymerizations. alfachemic.comnih.govnih.govumt.edu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide |
| N-(2-pyridylmethyl)-3-thenyl-carboxamide |
| 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene |
| 2-(allylthio)pyridine |
| 1,2,4,5-tetrafluoro-3,6-diiodobenzene |
| 3,4-diiodo-BODIPY |
| 4-cyano-pyridine |
| 4,4′-bipyridine |
| hexamethylenetetramine |
| phthalimide-fused phenanthrenone |
| naphthalene diimide |
| perylene diimide |
| bis(2-phenylpyridine)iridium(III)acetylacetonate |
| fac-tris(2-phenylpyridine)iridium(III) |
| iridium(III)bis(4,6-(difluorophenyl)pyridinato-N, C2′ )picolinate |
Chelation Properties and Coordination Chemistry
The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring in this compound can act as potential coordination sites, allowing the molecule to function as a bidentate ligand. This chelation ability is fundamental to its coordination chemistry, enabling the formation of stable complexes with various transition metals.
The coordination behavior of structurally related thienylpyridine ligands has been investigated. For instance, the coordination of 2-(2-thienyl)pyridine (B1198823) to ruthenium(II) has been shown to result in the formation of well-defined complexes. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on both the pyridine and thiophene rings. While specific studies on the chelation of this compound are not extensively documented in publicly available research, the known coordination chemistry of similar bidentate N,S-ligands provides a strong basis for predicting its behavior. The presence of the bromo and iodo substituents is expected to influence the electron density on the ligand framework, thereby modulating the strength and nature of the metal-ligand bonds.
Table 1: Predicted Coordination Properties of this compound
| Feature | Predicted Characteristic | Rationale |
| Coordination Mode | Bidentate (N,S) | Based on the geometry of related thienylpyridine ligands. |
| Metal Ion Preference | Soft to borderline metals (e.g., Pd, Pt, Ru, Cu) | The soft sulfur donor and borderline nitrogen donor favor these metals. |
| Influence of Halogens | Electron-withdrawing effect | Modifies the electronic properties of the ligand, affecting complex stability and reactivity. |
Influence on Catalyst Performance and Selectivity
The application of pyridine and thiophene-based ligands in catalysis is a well-established area of research. These ligands can significantly influence the performance and selectivity of metal catalysts in a variety of organic transformations. Although direct catalytic applications of this compound are not yet widely reported, its structural motifs suggest significant potential.
The pyridine-thiophene scaffold can be used to create ligands for cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The electronic and steric properties of the ligand, dictated by the bromo and iodo substituents, can play a crucial role in the catalytic cycle. For example, the electron-withdrawing nature of the halogens can affect the oxidative addition and reductive elimination steps, thereby influencing the catalyst's activity and turnover number. Furthermore, the defined geometry of the metal complexes formed with this ligand could impart high selectivity in catalytic reactions.
Probes for Biological Target Engagement and Mechanistic Studies (excluding clinical data)
The development of molecular probes is essential for understanding biological processes at the molecular level. The unique structural features of this compound make it a promising scaffold for the design of such probes.
Design of Molecular Probes for Enzyme Inhibition Studies
The inhibition of specific enzymes is a key strategy in drug discovery. Molecular probes that can report on enzyme activity or inhibitor binding are invaluable tools in this process. The this compound core can be functionalized to create selective enzyme inhibitors. The bromine and iodine atoms provide handles for further chemical modification, allowing for the attachment of reactive groups or reporter moieties.
For instance, derivatives of this compound could be designed to target kinases, a class of enzymes frequently implicated in diseases such as cancer. The pyridine and thiophene rings can engage in hydrogen bonding and hydrophobic interactions within the enzyme's active site, while the halogen atoms can form halogen bonds, further enhancing binding affinity and selectivity.
Elucidation of Molecular Interactions with Biomolecules
Understanding how small molecules interact with biomolecules like proteins and nucleic acids is crucial for medicinal chemistry and chemical biology. The halogen atoms on this compound offer a unique opportunity for studying these interactions. Both bromine and iodine are capable of forming halogen bonds, which are non-covalent interactions that are increasingly recognized for their importance in molecular recognition.
By incorporating this compound into larger molecules or using it as a fragment in screening assays, researchers can probe the halogen bonding potential of biomolecular targets. Spectroscopic techniques, such as X-ray crystallography and NMR, can be used to characterize the precise nature of these interactions, providing valuable insights into the structure-activity relationships of drug candidates and the fundamental principles of molecular recognition.
Table 2: Potential Applications in Biological Probe Design
| Application Area | Design Strategy | Potential Information Gained |
| Enzyme Inhibition | Functionalization at halogen positions with pharmacophores. | Identification of selective enzyme inhibitors; understanding inhibitor binding modes. |
| Biomolecular Interactions | Use as a fragment to probe for halogen bonding sites. | Mapping of halogen bonding pockets in proteins; elucidation of drug-target interactions. |
Future Research Directions and Emerging Paradigms
Development of Asymmetric Synthetic Routes
The creation of chiral molecules is fundamental to drug discovery and materials science. For heteroaromatic systems like 5-Bromo-2-(5-iodothiophen-2-yl)pyridine, the introduction of chirality, specifically atropisomerism, could unlock novel applications in asymmetric catalysis and chiroptical materials. Atropisomers are stereoisomers arising from hindered rotation around a single bond. The development of synthetic routes to access enantiomerically pure forms of derivatives of this compound is a significant future challenge.
Future research should focus on transition-metal-catalyzed cross-coupling reactions that can establish the central C-C bond with stereocontrol. Methodologies such as the Negishi coupling, which joins organozinc pyridyl reagents with halo-thiophenes (or vice versa), could be adapted for asymmetric synthesis. organic-chemistry.org The use of chiral ligands on the metal catalyst (e.g., palladium or nickel) is paramount for inducing enantioselectivity.
Key research objectives include:
Design of Chiral Ligands: Developing novel phosphine- or N-heterocyclic carbene-based ligands that can effectively control the stereochemical outcome of the coupling reaction between a bromopyridine and an iodothiophene precursor.
Optimization of Reaction Conditions: Systematically studying the influence of solvents, temperature, and additives to maximize both yield and enantiomeric excess.
Kinetic Resolution: Exploring enzymatic or kinetic resolution strategies to separate racemic mixtures of derivatives, providing an alternative route to enantiopure materials.
A potential synthetic strategy is outlined in the table below, based on modified Negishi cross-coupling principles. organic-chemistry.org
| Parameter | Proposed Condition/Reagent | Rationale |
| Precursor 1 | 2,5-Dibromopyridine (B19318) | Commercially available starting material. |
| Precursor 2 | 2,5-Diiodothiophene | Allows for selective formation of the organozinc reagent. |
| Metalation | n-BuLi followed by ZnCl₂ | To generate the reactive organozinc species from the more reactive C-I bond. |
| Catalyst | Pd(PPh₃)₄ or NiCl₂(dppp) | Standard catalysts for cross-coupling reactions. |
| Chiral Ligand | (R)- or (S)-BINAP, Chiral P,N,N-Ligands | To induce asymmetry during the C-C bond formation. acs.org |
| Temperature | Room Temperature to 80 °C | To balance reaction kinetics with catalyst stability and selectivity. organic-chemistry.org |
This approach would provide access to non-racemic, functionalized bi-heteroaromatic scaffolds whose unique three-dimensional structures could be exploited in various advanced applications.
Integration into Advanced Polymer Architectures
The electronic properties of thiophene-pyridine copolymers make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgacs.org The compound this compound is an ideal monomer for creating well-defined, π-conjugated polymers due to its two distinct halogen handles. The differential reactivity of the C-I and C-Br bonds allows for stepwise and site-selective polymerization reactions (e.g., Suzuki, Stille, or Sonogashira couplings), leading to highly regular polymer backbones.
Future research in this area will likely focus on:
Controlled Polymerization: Utilizing the C-I bond's higher reactivity for a first coupling reaction, followed by a second polymerization step involving the C-Br bond. This enables the synthesis of block copolymers with alternating donor-acceptor units, which is crucial for controlling the polymer's electronic bandgap. acs.org
Organometallic Polymers: Incorporating transition metals into the polymer backbone by using the pyridine's nitrogen atom as a coordination site. nih.govmdpi.com This can lead to materials with novel magnetic, optical, and catalytic properties. acs.org For example, iron-containing organometallic polymers have shown promise in sensing and energy storage applications. mdpi.com
Post-Polymerization Modification: The remaining halogen atoms on the polymer chain can be used for post-polymerization functionalization, allowing for the fine-tuning of the material's properties, such as solubility, morphology, and electronic levels.
The table below summarizes potential polymerization strategies and their expected outcomes.
| Polymerization Strategy | Coupling Partner(s) | Resulting Polymer Architecture | Potential Application |
| Alternating Copolymerization | Diboronic esters, Distannanes | Linear Donor-Acceptor (D-A) Copolymers acs.org | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |
| Grafting-From Approach | Polymer chains with terminal coupling groups | Graft Copolymers | Improved film morphology and processability |
| Metal-Coordination Polymerization | Transition Metal Salts (e.g., Fe(II), Ru(II)) | Organometallic Polymers mdpi.com | Sensors, Catalysis, Magnetic Materials |
The ability to create polymers with such a high degree of structural precision will be essential for advancing the performance and functionality of next-generation electronic devices. nih.gov
Investigation of Unconventional Reactivity Profiles
Beyond standard cross-coupling reactions, the unique electronic structure of dihalogenated heteroaromatics like this compound allows for the exploration of less conventional reactivity. A key area for future investigation is the "halogen dance" reaction. researchgate.netclockss.org This is a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring, often to a thermodynamically more stable location. researchgate.net
For this specific compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce migration of the bromine or iodine atom. This would provide access to novel isomers that are difficult or impossible to synthesize through traditional methods. clockss.org
Emerging research directions include:
Selective Halogen Migration: Investigating conditions (e.g., base, solvent, temperature) that favor the migration of one halogen over the other, exploiting the differences in C-Br and C-I bond lability.
Trapping of Intermediates: Intercepting the lithiated intermediates formed during the halogen dance with various electrophiles (e.g., aldehydes, carbon dioxide, silyl (B83357) chlorides) to generate a diverse library of polysubstituted thiophene-pyridine derivatives. acs.org
Enzymatic Dihalogenation: Exploring the use of haloperoxidase enzymes, which can catalyze the formation of vicinal dihalogenated products from unsaturated precursors, to see if similar enzymatic transformations can be applied to heteroaromatic systems. nih.gov
| Reaction Type | Reagents | Potential Product Type | Significance |
| Halogen Dance (Isomerization) | LDA or LTMP at low temperature | Isomers like 4-Bromo-2-(5-iodothiophen-2-yl)pyridine | Access to new substitution patterns. researchgate.net |
| Halogen Dance with Electrophilic Trap | 1. LDA/LTMP; 2. Electrophile (E⁺) | Functionalized isomers (e.g., containing -CHO, -COOH) | Rapid generation of molecular complexity. clockss.org |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOMe, R₂NH) | Substitution of one or both halogens | Synthesis of ether or amine derivatives. wuxiapptec.com |
Understanding and harnessing these unconventional reaction pathways will significantly expand the synthetic utility of this compound.
Exploration in Bioconjugation and Bioorthogonal Chemistry
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgnih.govnih.gov This field is critical for labeling and tracking biomolecules, drug delivery, and diagnostics. youtube.com Halopyridines have emerged as "switchable" electrophiles for the covalent modification of proteins. nih.govnih.gov Their reactivity can be dramatically enhanced upon protonation, which can be catalyzed by the local microenvironment of a protein's active site. nih.gov
The this compound scaffold presents an intriguing platform for developing new bioconjugation reagents. The two different halogens offer the potential for dual-labeling strategies or for fine-tuning reactivity.
Future research should explore:
Site-Specific Protein Modification: Designing derivatives of the compound to target specific amino acid residues (like cysteine or lysine) in proteins. libretexts.org The pyridine (B92270) nitrogen can act as a catalytic handle, while one of the halogens serves as the reactive site for nucleophilic substitution by the protein. nih.gov
"Click-and-Release" Systems: Developing linkers based on this scaffold where one part of the molecule can be attached to a biomolecule via one halogen (e.g., the more reactive iodine) and a therapeutic payload can be attached to the other. A specific biological trigger could then cleave the molecule, releasing the drug.
Metabolic Labeling: Introducing functional groups onto the scaffold that allow it to be incorporated into cellular pathways, enabling the in-situ labeling of specific types of biomolecules. princeton.edu
| Bioconjugation Strategy | Target Biomolecule | Proposed Mechanism | Potential Application |
| Quiescent Affinity Labeling | Proteins (e.g., enzymes with active site Cys/Asp) | Catalysis-dependent nucleophilic substitution of the bromo- or iodo-substituent. nih.govnih.gov | Enzyme inhibition, Target identification |
| Dual-Functional Probe | Two different biomolecules or a biomolecule and a reporter | Stepwise reaction at the C-I and C-Br bonds. | Fluorescence resonance energy transfer (FRET) probes |
| Photo-activatable Probes | General cellular environment | Incorporation of a photolabile group to trigger reactivity with nearby biomolecules upon irradiation. | Mapping protein-protein interactions |
The development of such tools would represent a significant advance in our ability to probe and manipulate biological systems with high precision. researchgate.net
Machine Learning Approaches for Structure-Property-Activity Relationships
As the complexity of synthesized molecules increases, predicting their properties becomes a significant challenge. Machine learning (ML) and quantitative structure-activity/property relationship (QSAR) models offer a powerful in silico approach to accelerate the discovery of new materials and bioactive compounds. vegahub.eu These models use computational algorithms to find correlations between a molecule's structure and its physical, chemical, or biological properties. nih.govarxiv.org
For a versatile scaffold like this compound, ML can be a transformative tool. By generating a virtual library of derivatives and calculating their molecular descriptors, ML models can predict key properties without the need for laborious synthesis and testing.
Future research paradigms will involve:
Predicting Electronic Properties: Training ML models to predict the HOMO/LUMO energy levels, bandgaps, and charge transport properties of polymers derived from this monomer. nih.govresearchgate.net This would guide the design of new materials for organic electronics.
Forecasting Reactivity: Developing models that can predict the outcome of reactions, such as the regioselectivity of SNAr substitutions or the likelihood of a successful halogen dance reaction under specific conditions. wuxiapptec.com
Identifying Bioactivity: Using deep learning models to screen virtual libraries of derivatives for potential biological activity, such as enzyme inhibition or receptor binding, based on structural features. nih.gov
| ML Model Type | Input Data | Predicted Property | Impact |
| Graph Neural Networks (GNNs) | Molecular graph structure | Electronic properties (HOMO/LUMO), solubility arxiv.org | Accelerated design of new organic semiconductors. |
| Random Forest / Gradient Boosting | Calculated molecular descriptors (e.g., LogP, polar surface area) | Biological activity (e.g., IC₅₀) | Prioritization of compounds for synthesis and biological testing. researchgate.net |
| Deep Learning (e.g., HimNet) | Hierarchical molecular features (atoms, motifs) | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties arxiv.org | Early-stage filtering of potential drug candidates. |
The integration of machine learning into the research workflow will enable a more rational and efficient exploration of the vast chemical space accessible from the this compound scaffold, paving the way for the data-driven discovery of next-generation materials and therapeutics. chemrxiv.org
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2-(5-iodothiophen-2-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to introduce the iodothiophene moiety to the pyridine core. For example, halogenated pyridines (e.g., 5-bromo-2-iodopyridine) can react with organometallic reagents (e.g., thiophen-2-ylboronic acid derivatives) under palladium catalysis. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
- Solvent : THF or DMF under inert atmosphere (N₂/Ar).
- Temperature : 80–110°C for 12–24 hours.
Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Optimization studies should monitor yield vs. reaction time and byproduct formation via TLC or HPLC .
Q. How is spectroscopic characterization (NMR, MS, IR) performed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm) and carbons (δ 110–150 ppm). The bromo and iodo substituents induce distinct deshielding effects. For example, in 5-bromo-2-iodopyridine derivatives, coupling constants (J) between adjacent protons help assign substitution patterns .
- Mass Spectrometry (EI/ESI) : Molecular ion peaks [M+H]⁺ or [M]⁺ should match the molecular weight (e.g., C₉H₆BrIN₂S: ~396 Da). Isotopic patterns for Br/I (characteristic doublets) confirm halogen presence .
- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-I (~500 cm⁻¹) bonds are critical markers .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?
- Methodological Answer : X-ray crystallography reveals packing motifs and bond parameters. For example, in analogous bromo-iodo heterocycles:
- Unit cell parameters : Monoclinic systems (e.g., P2₁/c) with a = 7.03 Å, b = 7.65 Å, c = 36.94 Å, β = 91.3° .
- Intermolecular interactions : Halogen bonding (Br···N, I···S) and π-π stacking (3.5–4.0 Å) influence solubility and catalytic activity. Hirshfeld surface analysis quantifies these interactions .
- Torsion angles : Dihedral angles between pyridine and thiophene rings (e.g., 5–10°) indicate planarity, affecting conjugation in optoelectronic applications .
Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridine derivatives?
- Methodological Answer : Discrepancies in NMR/UV-Vis data often arise from solvent polarity or tautomerism. For example:
- Solvent effects : Polar aprotic solvents (DMSO-d₆) stabilize charge-transfer states, altering UV absorption maxima. Compare data across solvents (e.g., CHCl₃ vs. MeOH) .
- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol shifts in hydroxy-pyridines) .
- Computational validation : DFT calculations (B3LYP/6-31G*) predict spectroscopic profiles, cross-validated with experimental results .
Q. How are structure-activity relationship (SAR) studies designed for bioactivity screening of this compound?
- Methodological Answer : SAR studies focus on modifying substituents (Br, I, methoxy groups) to assess biological targets (e.g., kinase inhibition):
- Library design : Synthesize analogs with varying halogens (Cl, F) or electron-donating groups (OMe, NH₂).
- Assays : Use enzymatic assays (e.g., IC₅₀ determination) or cellular models (e.g., antiproliferative activity in cancer lines).
- Data analysis : Correlate substituent Hammett constants (σ) with bioactivity trends. For example, bulky iodothiophene groups may enhance membrane permeability .
Experimental Design & Safety
Q. What precautions mitigate hazards during the synthesis of bromo-iodo pyridines?
- Methodological Answer :
- Handling halogenated reagents : Use gloveboxes or fume hoods to avoid inhalation/contact. Bromine and iodine vapors require scrubbers .
- Waste disposal : Halogenated byproducts are treated with NaHSO₃ to neutralize reactivity before disposal .
- Personal protective equipment (PPE) : Chemically resistant gloves (nitrile), goggles, and lab coats are mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
